molecular formula C19H19ClN2O B194713 5-Hydroxy Desloratadine CAS No. 117811-12-8

5-Hydroxy Desloratadine

Cat. No.: B194713
CAS No.: 117811-12-8
M. Wt: 326.8 g/mol
InChI Key: LWCSUGDLKORNAJ-UHFFFAOYSA-N
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Description

5-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. The hydroxylation of Desloratadine enhances its pharmacological activity, making this compound an important compound in medical research and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Desloratadine typically involves the hydroxylation of Desloratadine. This can be achieved through various chemical reactions, including:

    Hydroxylation using Cytochrome P450 enzymes:

    Chemical Hydroxylation: This method uses chemical reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents to introduce the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Desloratadine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Scientific Research Applications

5-Hydroxy Desloratadine has several scientific research applications, including:

    Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.

    Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.

    Medicine: Explored for its therapeutic potential in treating allergic conditions and other histamine-related disorders.

    Industry: Utilized in the development of new antihistamine drugs and formulations

Mechanism of Action

5-Hydroxy Desloratadine exerts its effects by selectively antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby inhibiting the allergic response. The compound’s hydroxyl group enhances its binding affinity and selectivity for the H1 receptor, making it more effective in reducing symptoms of allergies .

Comparison with Similar Compounds

    Desloratadine: The parent compound, used widely as an antihistamine.

    Loratadine: Another second-generation antihistamine, metabolized to Desloratadine in the body.

    Cetirizine: A second-generation antihistamine with similar pharmacological properties.

Uniqueness of 5-Hydroxy Desloratadine:

Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSUGDLKORNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562429
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-12-8
Record name 5-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix the title compound of Example 6 (400 mg, 1.23 mmol) in CH3OH (20 mL) at 0° C. under an argon atmosphere, and add in 3 portions NaBH4 (total 231 mg, 6.10 mmol). After 30 minutes, pour the mixture into water and extract (3X) with ethyl acetate. Combine the organic portions, wash with brine, dry over sodium sulfate, filter and concentrate in vacuo. Triturate the solid with isopropyl ether/ethyl acetate to give the title compound as a white solid (351 mg, 87%).
Name
title compound
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
231 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy Desloratadine
Reactant of Route 2
5-Hydroxy Desloratadine
Reactant of Route 3
5-Hydroxy Desloratadine
Reactant of Route 4
5-Hydroxy Desloratadine
Reactant of Route 5
5-Hydroxy Desloratadine
Reactant of Route 6
5-Hydroxy Desloratadine
Customer
Q & A

Q1: What is the significance of 5-Hydroxy Desloratadine in Loratadine metabolism?

A: this compound is a major fecal metabolite of Loratadine, a commonly used antihistamine. The provided research indicates that across different species (mice, rats, and monkeys) and regardless of sex, this compound was the most abundant metabolite found in fecal matter. This suggests that the formation of this compound is a significant metabolic pathway for the elimination of Loratadine from the body [].

Q2: Does the research article provide information on the pharmacological activity of this compound?

A: No, the research article primarily focuses on the metabolic pathways and excretion profile of Loratadine []. It characterizes this compound as a major fecal metabolite but doesn't delve into its potential pharmacological activity or lack thereof. Further research is needed to understand if this metabolite possesses any antihistaminic or other biological activities.

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